LogP Differentiation: Ethyl Sulfoxide Occupies a Unique Lipophilicity Window Among Oxidation States
The calculated LogP of 2‑(ethylsulfinyl)pyridine (2.07) places it in a distinct lipophilicity window that is not achievable by simple homologation or oxidation‑state interchange . The methyl analog 2‑(methylsulfinyl)pyridine has an XLogP3 of 0.30 (or ALogPs of 1.68), the ethyl sulfone 2‑(ethylsulfonyl)pyridine has an XLogP of 0.8, and the ethyl sulfide 2‑(ethylthio)pyridine has an XLogP3 of 2.1 [1]. Thus, the ethyl sulfoxide provides ~0.4–1.8 log units higher lipophilicity than the methyl sulfoxide and the sulfone, while retaining 3 hydrogen‑bond acceptors (vs. 2 for the sulfide), enabling organic‑phase partitioning for phase‑transfer catalysis without sacrificing the sulfinyl oxygen coordination site .
| Evidence Dimension | Calculated lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 2.07 (ALogPs); XLogP3 not reported; 3 H‑bond acceptors; PSA 49.2 Ų |
| Comparator Or Baseline | 2‑(Methylsulfinyl)pyridine: XLogP3 0.30 (Aladdin) / ALogPs 1.68; 3 H‑bond acceptors; PSA 49.2 Ų. 2‑(Ethylsulfonyl)pyridine: XLogP 0.8; 3 H‑bond acceptors; PSA 55.4 Ų. 2‑(Ethylthio)pyridine: XLogP3 2.1; 2 H‑bond acceptors; PSA ~25 Ų. |
| Quantified Difference | Target LogP exceeds methyl sulfoxide by 0.4–1.8 units and sulfone by ~1.3 units; sulfide has 1 fewer H‑bond acceptor. |
| Conditions | Computed physicochemical properties from ChemSrc, MolWiki, Aladdin Scientific, and kuujia.com databases. |
Why This Matters
The ethyl sulfoxide fills a lipophilicity gap between the overly hydrophilic methyl sulfoxide/sulfone and the less functional sulfide, which directly impacts organic‑phase solubility, phase‑transfer efficiency, and membrane permeability in biological assays.
- [1] Kuujia.com. 2‑(Ethylsulfanyl)pyridine. CAS 19006‑76‑9. XLogP3 2.1. https://www.kuujia.com (accessed 2026‑04‑28). View Source
